Einecs 278-945-5

Description

Properties

CAS No. |

78543-31-4 |

|---|---|

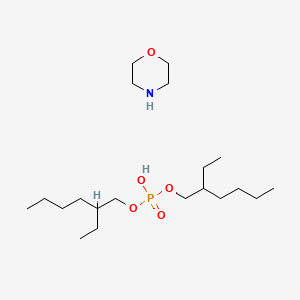

Molecular Formula |

C20H44NO5P |

Molecular Weight |

409.5 g/mol |

IUPAC Name |

bis(2-ethylhexyl) hydrogen phosphate;morpholine |

InChI |

InChI=1S/C16H35O4P.C4H9NO/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;1-3-6-4-2-5-1/h15-16H,5-14H2,1-4H3,(H,17,18);5H,1-4H2 |

InChI Key |

YMTGVLJHVUTIHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.C1COCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stearic acid, compound with 2,2’,2’‘-nitrilotriethanol, typically involves the reaction of stearic acid with 2,2’,2’'-nitrilotriethanol under controlled conditions. The reaction is carried out in a solvent medium, often under reflux conditions to ensure complete reaction. The product is then purified through crystallization or distillation to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where stearic acid and 2,2’,2’'-nitrilotriethanol are mixed in precise stoichiometric ratios. The reaction is monitored for temperature and pressure to optimize yield and purity. Post-reaction, the mixture undergoes purification processes such as filtration, distillation, and drying to produce the final product .

Chemical Reactions Analysis

Types of Reactions

Stearic acid, compound with 2,2’,2’'-nitrilotriethanol, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Stearic acid, compound with 2,2’,2’'-nitrilotriethanol, has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

Biology: Employed in the formulation of biological buffers and as a component in cell culture media.

Medicine: Utilized in the development of pharmaceutical formulations and as an excipient in drug delivery systems.

Industry: Applied in the production of cosmetics, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of Stearic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Limitations and Challenges

- Data Gaps: Many EINECS entries lack structural or toxicological annotations, complicating direct comparisons.

- Methodological Variability : Similarity thresholds (e.g., Tanimoto ≥70%) may exclude functionally relevant analogs with lower structural overlap.

- Regulatory Relevance : Physicochemical properties (e.g., LogP, solubility) must align with regulatory guidelines (e.g., REACH) for hazard assessment .

4. Conclusion

The absence of specific data for EINECS 278-945-5 highlights the need for enhanced chemical registries and standardized read-across protocols. Comparative studies rely on structural fingerprints, functional grouping, and computational models to bridge data gaps, as demonstrated in analogous cases. Future work should prioritize linking EINECS identifiers to CAS numbers and expanding open-access toxicological databases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.